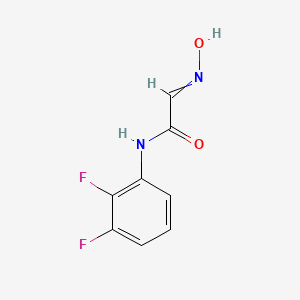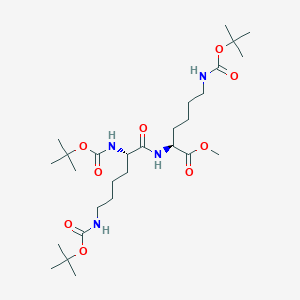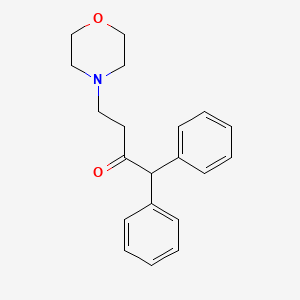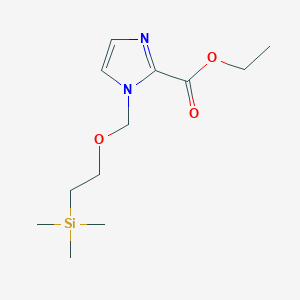
2-Methoxy-4-methylphenyl pivalate
Übersicht
Beschreibung
2-Methoxy-4-methylphenyl pivalate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemistry of Methoxy-Substituted Compounds
- The photochemistry of methoxy-substituted benzyl acetates and pivalates has been studied, revealing insights into homolytic vs heterolytic cleavage. This research contributes to understanding the behavior of methoxy-substituted compounds under photolysis in methanol solution (Pincock & Wedge, 1994).
Synthesis and Evaluation in Medicinal Chemistry
- A study involved the synthesis of 5-Fluoro-4-tosyloxypentyl pivalate and its evaluation for antiviral activity, highlighting the significance of such compounds in drug discovery (Lewis, McMurry, & Clercq, 1993).
Magnetic Properties of Heterometallic Clusters
- Research on Co–Ln heterometallic clusters involving pivalic acid derivatives has provided insights into their magnetic properties. This is important for materials science, particularly in the context of magnetic cooling and data storage technologies (Tian et al., 2014).
Asymmetric Synthesis
- Studies in asymmetric synthesis, involving methoxybenzoyloxy and pivalate derivatives, have implications for the development of new synthetic methodologies and the creation of enantiomerically enriched compounds (Gerber‐Lemaire et al., 2002).
Luminescent Materials
- The development of luminescent materials using lanthanide clusters that include pivalic acid derivatives has applications in sensing and imaging technologies. This research is significant for the development of new luminescent sensors (Qin et al., 2018).
Chemistry of SNAr Reactions
- Investigations into the SNAr reactions of pyrimidinones in pivalic acid highlight the versatility of pivalic acid as a medium for chemical reactions, with implications for the synthesis of functionalized pyrimidines (Maddess & Carter, 2012).
Chiral Copper Complexes
- The use of hydroxyproline derivatives, including pivaloyl pyrrolidine, as ligands in chiral copper complexes has been studied. This is relevant to asymmetric synthesis and catalysis (Leyendecker & Laucher, 1983).
Impact on Metabolism
- Research on sodium pivalate's impact on tissue carnitines and ketosis in rats provides insights into biochemical and metabolic processes. This has implications for understanding secondary carnitine deficiency (Bianchi & Davis, 1991).
Organic Synthesis
- Studies in organic synthesis involving pivalate derivatives offer insights into the synthesis of complex organic molecules, which are critical for drug development and materials science (Smith, El‐Hiti, & Alshammari, 2012).
Eigenschaften
IUPAC Name |
(2-methoxy-4-methylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-6-7-10(11(8-9)15-5)16-12(14)13(2,3)4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOWPDDNHHQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B8266309.png)
![ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate](/img/structure/B8266313.png)

![Methyl 3-methylbenzo[d]isoxazole-5-carboxylate](/img/structure/B8266326.png)
